1-methyl-1H-1,2,3-triazole-5-sulfonamide

Descripción general

Descripción

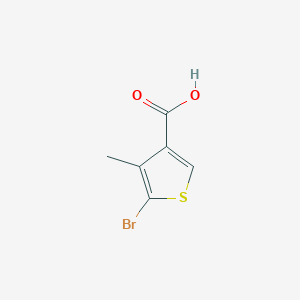

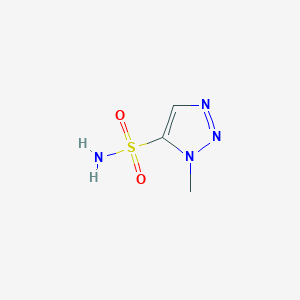

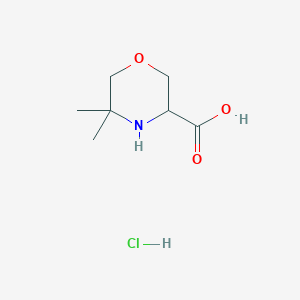

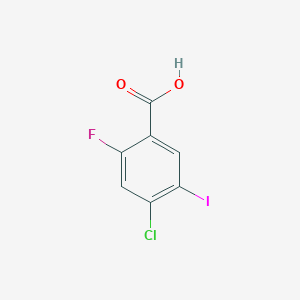

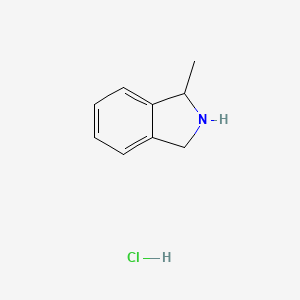

1-Methyl-1H-1,2,3-triazole-5-sulfonamide is a chemical compound with the molecular formula C3H6N4O2S . It is a member of the triazole family, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1-methyl-1H-1,2,3-triazole-5-sulfonamide and its analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material for the synthesis of triazole was (S)-(-) ethyl lactate .Molecular Structure Analysis

The molecular structure of 1-methyl-1H-1,2,3-triazole-5-sulfonamide consists of a triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . The triazole ring is substituted at the 1-position with a methyl group and at the 5-position with a sulfonamide group .Physical And Chemical Properties Analysis

1-Methyl-1H-1,2,3-triazole-5-sulfonamide is a powder with a molecular weight of 162.17 .Aplicaciones Científicas De Investigación

Drug Discovery

1-Methyl-1H-1,2,3-triazole-5-sulfonamide and its derivatives are widely used in drug discovery due to their diverse biological activities. They serve as a core structure in various drug classes, including antibacterial, antifungal, anticancer, and antiviral medications .

Organic Synthesis

These compounds play a significant role in organic synthesis, acting as building blocks for creating complex molecules. Their unique chemical properties facilitate various reactions and catalysis processes .

Polymer Chemistry

In polymer chemistry, 1-methyl-1H-1,2,3-triazole-5-sulfonamide derivatives are utilized to modify polymers, enhancing their properties for specific applications such as increased durability or biocompatibility .

Supramolecular Chemistry

The triazole ring is involved in supramolecular chemistry where it contributes to the design of new materials with advanced functionalities through molecular self-assembly .

Bioconjugation and Chemical Biology

These compounds are used in bioconjugation techniques to attach biomolecules to one another or to solid supports, which is crucial in chemical biology for studying biological systems .

Fluorescent Imaging

Triazole derivatives are employed in fluorescent imaging due to their ability to act as fluorescent markers, aiding in the visualization of biological processes .

Materials Science

In materials science, these compounds contribute to the development of new materials with desired properties such as conductivity or thermal stability .

Antimicrobial Activities

Specifically, 1-methyl-1H-1,2,3-triazole-5-sulfonamide has been tested for antimicrobial activities against various strains of bacteria and fungi, showing promising results in combating infections .

Safety and Hazards

The safety information for 1-methyl-1H-1,2,3-triazole-5-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for 1-methyl-1H-1,2,3-triazole-5-sulfonamide are not available in the retrieved data, research into triazole derivatives continues to be a promising area in medicinal chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Propiedades

IUPAC Name |

3-methyltriazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIDXOMPVIQADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-1,2,3-triazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)

![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)